

2-(4-Chlorophenyl)piperidine hydrochloride solubility data

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)piperidine
hydrochloride

Cat. No.: B1602533

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An In-Depth Technical Guide to the Solubility Profile of **2-(4-Chlorophenyl)piperidine Hydrochloride**

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **2-(4-Chlorophenyl)piperidine hydrochloride**, a critical parameter in pharmaceutical research and development. Recognizing the limited publicly available data for this specific compound, this document emphasizes the fundamental principles and robust experimental methodologies required to generate a reliable solubility profile. We present a detailed protocol for the gold-standard shake-flask method for thermodynamic solubility, discuss the critical influence of pH and pKa on the solubility of amine hydrochlorides, and provide a template for data presentation and interpretation. This guide is intended for researchers, formulation scientists, and analytical chemists working on the physicochemical characterization of active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of drug design and development. For an active pharmaceutical ingredient (API) like **2-(4-Chlorophenyl)piperidine hydrochloride**, its aqueous solubility directly

influences bioavailability, dissolution rate, and the feasibility of developing various dosage forms. Poor solubility can lead to incomplete absorption, high inter-subject variability, and ultimately, therapeutic failure.

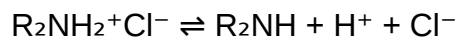
2-(4-Chlorophenyl)piperidine is a substituted piperidine derivative. As a hydrochloride salt, its solubility is intrinsically linked to the pH of the aqueous medium. The molecule exists in equilibrium between its ionized, highly polar (and thus more water-soluble) piperidinium form and its non-ionized, less polar free base form. Understanding this equilibrium is paramount for predicting its behavior in the gastrointestinal tract and in various formulation vehicles.

This guide provides both the theoretical underpinnings and a practical, step-by-step methodology for characterizing the solubility of this compound.

Physicochemical Principles Governing Solubility

The solubility of **2-(4-Chlorophenyl)piperidine hydrochloride** is not a single value but a profile dependent on several factors. As a salt of a weak base, its solubility in aqueous media is governed by the Henderson-Hasselbalch equation.

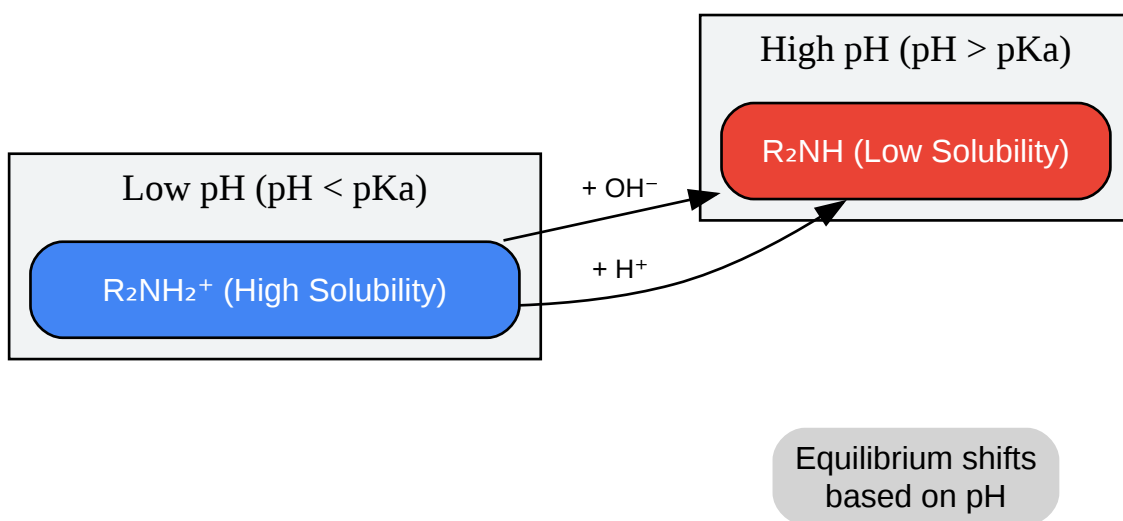
The dissociation equilibrium in water can be represented as:

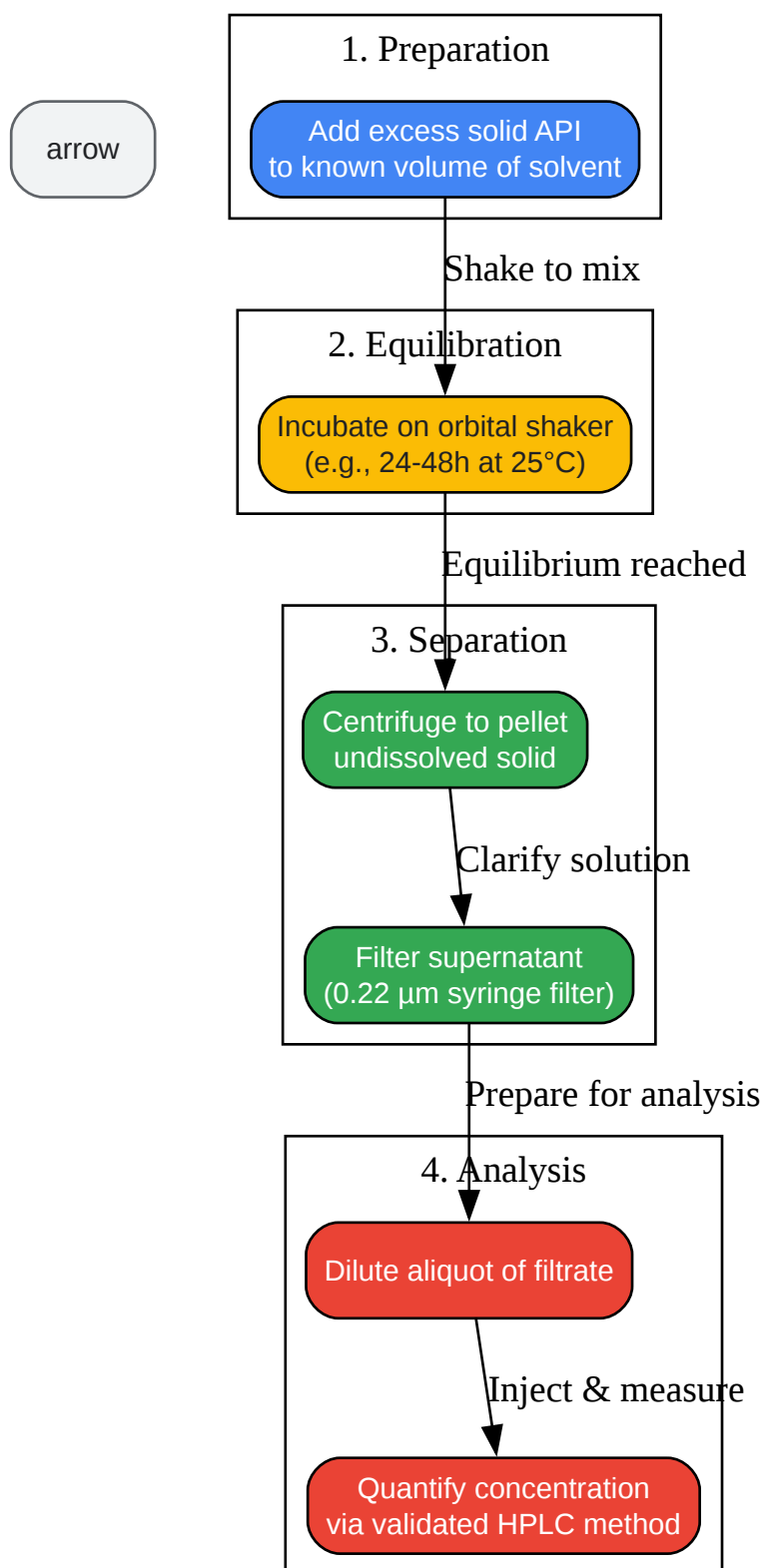


where R_2NH_2^+ is the protonated, water-soluble piperidinium ion and R_2NH is the corresponding free base, which typically exhibits significantly lower aqueous solubility. The pH at which the concentrations of the ionized and non-ionized species are equal is the pKa of the conjugate acid.

The Influence of pH

At pH values significantly below the pKa, the equilibrium shifts to the left, favoring the protonated, more soluble form. As the pH of the solution approaches and surpasses the pKa, the concentration of the less soluble free base increases, which can lead to precipitation if its intrinsic solubility is exceeded. This relationship is visually represented in the diagram below.





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